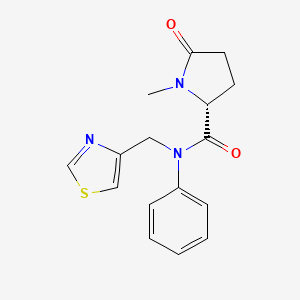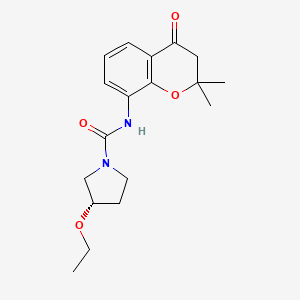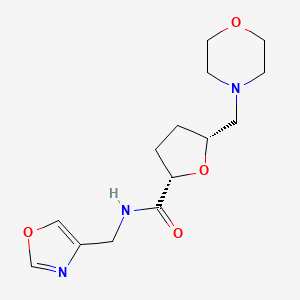
(2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, including its ability to interact with biological systems and its potential therapeutic benefits. In
Wissenschaftliche Forschungsanwendungen
((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with biological systems, particularly with enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as proteases, which play a role in the progression of cancer and other diseases. It has also been shown to interact with certain receptors, such as the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide are diverse and depend on the specific application. In cancer research, it has been shown to induce cell death and inhibit tumor growth. In neurodegenerative disease research, it has been shown to protect neurons from damage and improve cognitive function. It has also been shown to have antibacterial and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide in lab experiments include its unique properties, such as its ability to interact with biological systems, its potential therapeutic benefits, and its diverse range of applications. However, there are also limitations to its use, such as its high cost, the complexity of its synthesis, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide. Some of these directions include further studies on its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential use in combination therapies, and the investigation of its potential applications in other fields, such as agriculture and materials science. Additionally, there is a need for more studies on the safety and toxicity of this compound to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, (this compound)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has the potential to be a valuable tool in scientific research and medicine. Its unique properties and diverse range of applications make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action, safety, and potential therapeutic benefits.
Synthesemethoden
The synthesis of ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide involves a multistep process. The first step is the synthesis of the thiazole ring, which is achieved by the reaction of thioamide with a halogenated ketone. The second step involves the reaction of the thiazole ring with a protected amino acid, followed by the deprotection of the amino acid to obtain the final product.
Eigenschaften
IUPAC Name |
(2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-18-14(7-8-15(18)20)16(21)19(9-12-10-22-11-17-12)13-5-3-2-4-6-13/h2-6,10-11,14H,7-9H2,1H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPLGJKPLCVXSO-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)N(CC2=CSC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)N(CC2=CSC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-benzofuran-5-yl)urea](/img/structure/B7346346.png)
![[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346355.png)

![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(3R)-oxolan-3-yl]methanone](/img/structure/B7346380.png)
![1-[2-(dimethylamino)pyridin-4-yl]-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346388.png)
![(3R,4S)-3-benzyl-N-[1-(2-fluoroethyl)pyrazol-3-yl]-4-hydroxypyrrolidine-1-carboxamide](/img/structure/B7346394.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346414.png)

![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346428.png)
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346433.png)

![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)
![(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346460.png)
![(2S,3S)-N-(4-fluorophenyl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7346468.png)